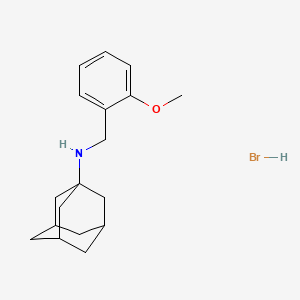

N-(2-甲氧基苄基)-1-金刚烷胺氢溴酸盐

描述

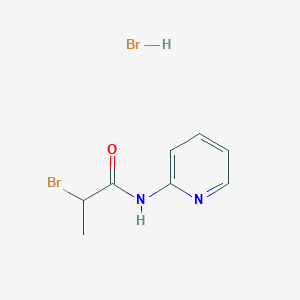

“N-(2-Methoxybenzyl)-3-pentanamine hydrobromide” is a compound with the linear formula C13 H21 N O . Br H . It’s part of a class of compounds known as N-methoxybenzyls, a group of toxic phenylethylamine derivatives of the 2C family compounds . These are new potent serotonin 5-HT 2A receptor agonist hallucinogens with potential harmful effects .

Synthesis Analysis

While specific synthesis information for “N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide” is not available, related compounds such as 2C phenethylamines and their NBOMe counterparts have been synthesized and studied . The introduction of an N-2-methoxybenzyl group to mescaline derivative (2C phenethylamines) drugs originated a new series of compounds with recognized and potent psychedelic effects, the NBOMe-drugs .

科学研究应用

神经退行性疾病中的药理潜力

一个重要的研究领域是基于金刚烷的化合物(包括 N-(2-甲氧基苄基)-1-金刚烷胺氢溴酸盐)治疗神经退行性疾病的药理特性。研究表明,金刚烷衍生物,如金刚烷和美金刚烷,已用于治疗痴呆、阿尔茨海默病和帕金森病。进一步的研究表明,某些金刚烷衍生物显示出超出金刚烷和美金刚烷的众所周知的效果,可能为这些疾病提供新的治疗途径 (Dembitsky、Gloriozova 和 Poroikov,2020 年)。

环境影响和修复

在环境科学中,重点一直放在 N-(2-甲氧基苄基)-1-金刚烷胺氢溴酸盐所属的更广泛的化学物质类别上。对各种合成化合物(包括阻燃剂和其他污染物)在水生环境中的存在、归宿和行为的研究强调了需要有效的检测和去除方法。这些研究强调了此类化合物的环境持久性,以及制定可以有效减轻其影响的修复策略的重要性 (Haman、Dauchy、Rosin 和 Munoz,2015 年)。

在抗氧化活性中的作用

从食品工程到医学的各个领域的抗氧化剂探索也涉及到与 N-(2-甲氧基苄基)-1-金刚烷胺氢溴酸盐在结构上相似或相关的分子。对用于确定抗氧化剂活性的方法的关键审查阐明了抗氧化剂在对抗氧化应激中发挥的重要作用,表明金刚烷衍生物也可以在增强抗氧化防御中得到应用 (Munteanu 和 Apetrei,2021 年)。

作用机制

Target of Action

N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide, also known as 25I-NBOMe, is a potent serotonin 5-HT2A/2C receptor agonist . These receptors are primarily found in the brain and play a crucial role in mood regulation, anxiety, and the perception of reality .

Mode of Action

As an agonist, 25I-NBOMe binds to the 5-HT2A/2C receptors, mimicking the action of serotonin, a neurotransmitter. This binding triggers a series of biochemical reactions leading to the activation of these receptors .

Biochemical Pathways

The activation of 5-HT2A/2C receptors by 25I-NBOMe affects several neurotransmitter systems. It increases the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate in various regions of the brain, including the frontal cortex, striatum, and nucleus accumbens . These neurotransmitters are involved in mood regulation, cognition, and sensory perception .

Pharmacokinetics

Lipophilic compounds can easily cross biological membranes, suggesting that 25I-NBOMe may have good bioavailability .

Result of Action

The activation of 5-HT2A/2C receptors by 25I-NBOMe and the subsequent increase in neurotransmitter release can lead to a range of effects. These include hallucinogenic activity, changes in cognition, and alterations in motor function . Chronic administration of 25I-NBOMe has been shown to decrease the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex, indicating the development of tolerance .

属性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]adamantan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.BrH/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18;/h2-5,13-15,19H,6-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOXQSDPLUOYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride](/img/structure/B3107123.png)

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/structure/B3107177.png)

amine hydrobromide](/img/structure/B3107179.png)

![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)